N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide
CAS No.: 1428348-21-3
Cat. No.: VC6416397
Molecular Formula: C19H16N2O4S
Molecular Weight: 368.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428348-21-3 |
|---|---|
| Molecular Formula | C19H16N2O4S |
| Molecular Weight | 368.41 |
| IUPAC Name | N-(furan-3-ylmethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H16N2O4S/c22-18(12-21-16-5-1-2-6-17(16)25-19(21)23)20(10-14-7-8-24-13-14)11-15-4-3-9-26-15/h1-9,13H,10-12H2 |
| Standard InChI Key | PHBJXWRXEIDHKS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Introduction
N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with a molecular formula of C19H16N2O4S and a molecular weight of 368.4 g/mol . This compound features a unique structure that combines furan, thiophene, and benzo[d]oxazol moieties, which are significant in pharmacological applications due to their potential biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as NMR (nuclear magnetic resonance), HPLC (high-performance liquid chromatography), and mass spectrometry are commonly employed for characterization.
Biological Activities and Potential Applications
While specific biological activities of N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide are not extensively documented, compounds with similar heterocyclic structures have shown potential in medicinal chemistry, particularly in anti-inflammatory and anticancer applications. Further research is needed to fully explore its biological significance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume